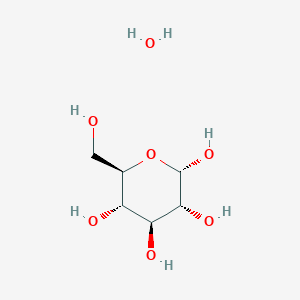

alpha-D-Glucose monohydrate

Descripción

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSWKAZFASRNG-WNFIKIDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881263 | |

| Record name | alpha-D-Glucose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14431-43-7 | |

| Record name | α-D-Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14431-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014431437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucopyranose, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-GLUCOPYRANOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L3WC4P6GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

alpha-D-Glucose monohydrate can be synthesized through the hydrolysis of starch. The process involves breaking down starch into simpler sugars using acids or enzymes. The hydrolysis can be carried out using hydrochloric acid or sulfuric acid under controlled conditions of temperature and pH. Enzymatic hydrolysis, on the other hand, uses enzymes like amylase and glucoamylase to convert starch into dextrose .

Industrial Production Methods

In industrial settings, dextrose is produced primarily from corn starch. The process involves several steps:

Starch Extraction: Corn is milled to extract starch.

Liquefaction: The starch is mixed with water and heated to break it down into shorter chains of glucose molecules.

Saccharification: Enzymes are added to convert the short chains into dextrose.

Purification: The resulting dextrose solution is purified to remove impurities.

Crystallization: The purified dextrose is crystallized and dried to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

alpha-D-Glucose monohydrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form gluconic acid. This reaction is typically carried out using oxidizing agents like bromine water or nitric acid.

Reduction: this compound can be reduced to form sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.

Fermentation: this compound can be fermented by yeast to produce ethanol and carbon dioxide.

Common Reagents and Conditions

Oxidation: Bromine water, nitric acid, and other oxidizing agents.

Reduction: Sodium borohydride, hydrogen gas with a catalyst.

Fermentation: Yeast, anaerobic conditions, and controlled temperature.

Major Products Formed

Gluconic Acid: Formed from the oxidation of dextrose.

Sorbitol: Formed from the reduction of dextrose.

Ethanol and Carbon Dioxide: Formed from the fermentation of dextrose.

Aplicaciones Científicas De Investigación

Biochemical Applications

Alpha-D-Glucose monohydrate is crucial in metabolic processes and serves as an energy source for various biological reactions. Its applications in biochemistry include:

- Energy Metabolism : It plays a central role in glycolysis and the citric acid cycle, providing energy for cellular functions.

- Synthesis of Polysaccharides : It acts as a building block for polysaccharides like starch and cellulose, which are essential for energy storage and structural integrity in plants.

This compound is extensively used in microbiology as a carbon source in culture media for the growth and identification of microorganisms.

- Cultivation of Bacteria and Yeasts : It supports the growth of various bacteria and yeasts by providing readily available energy.

- pH Stability : The compound maintains a stable pH (6-7) in solutions, making it suitable for diverse microbial cultures .

Case Study: Use in Microbial Growth

A study demonstrated that this compound enhanced the growth rate of Saccharomyces cerevisiae (brewer's yeast) when used as a primary carbon source in fermentation processes, leading to increased ethanol production .

Food Science

In food science, this compound is utilized for its sweetening properties and as a humectant.

- Sweetener : It is commonly used as a sweetening agent in various food products due to its high sweetness level compared to sucrose.

- Humectant Properties : Its ability to retain moisture makes it valuable in baked goods and confectionery products to maintain freshness .

Table 2: Applications in Food Science

| Application | Description |

|---|---|

| Sweetener | Used in beverages, candies, and baked goods |

| Humectant | Retains moisture in baked products |

Pharmaceutical Applications

This compound has significant applications in pharmaceuticals:

- Drug Formulation : It is often included as an excipient in drug formulations to enhance solubility and bioavailability.

- Therapeutic Uses : Research indicates potential benefits such as anti-inflammatory effects and modulation of blood sugar levels, making it relevant for diabetes management .

Case Study: Therapeutic Effects

Research has shown that this compound can inhibit the elevation of blood sugar levels post-meal when consumed alongside other carbohydrates, suggesting its utility in dietary management for diabetic patients .

Industrial Applications

Emerging research highlights the potential industrial applications of this compound:

- Biomass Conversion : It is involved in biomass pyrolysis processes to produce sustainable fuels by facilitating glucose transformation mechanisms .

- Material Science : Investigations into its crystal structure suggest possibilities for developing materials with specific electrical or magnetic properties .

Mecanismo De Acción

alpha-D-Glucose monohydrate exerts its effects by rapidly increasing blood glucose levels. When administered intravenously, it provides a quick source of carbohydrate calories, which helps restore blood glucose levels in hypoglycemic patients. It promotes glycogen deposition, prevents ketosis, and decreases losses of body protein and nitrogen. The rapid increase in serum glucose levels helps reverse the central nervous system effects of hypoglycemia .

Comparación Con Compuestos Similares

Structural and Functional Differences :

- Anomeric Configuration: The α-anomer has a hydroxyl group (-OH) at the C1 position oriented below the ring plane (axial), whereas the β-anomer has the C1 -OH group above the plane (equatorial) .

- Crystallization Behavior: In raisin samples, alpha-D-Glucose monohydrate is the dominant crystalline form, while beta-D-Glucose is absent in thermally pretreated samples, suggesting thermal stability of the α-form .

- KEGG Identifiers : Alpha-D-Glucose is mapped to C00267, while beta-D-Glucose corresponds to C00221 in metabolic databases .

Comparison with L-Glucose (Enantiomer)

Structural and Functional Differences :

- Stereochemistry : L-Glucose is the mirror-image enantiomer of D-Glucose, with inverted configurations at all chiral centers .

- It is used experimentally to study carbohydrate absorption .

| Property | This compound | L-Glucose |

|---|---|---|

| Biological Activity | Energy metabolism | Non-metabolizable |

| Blood Glucose Impact | Significant | None |

| Applications | Pharmaceuticals, food industry | Research tools |

Comparison with Alpha-D-Glucose Pentaacetate

Physical and Chemical Properties :

- Solubility: this compound is water-soluble, whereas its pentaacetate derivative is soluble in organic solvents (e.g., chloroform) but insoluble in water .

- Synthesis : The pentaacetate is synthesized via acetylation of glucose’s hydroxyl groups, making it a key intermediate in organic synthesis (e.g., antibiotics, steroids) .

Comparison with Other Hydrates: Alpha-Lactose Monohydrate

Crystallization Behavior :

- Both this compound and alpha-lactose monohydrate form stable hydrates. However, lactose monohydrate retains its structure even when crystallized from PEG solutions, similar to glucose monohydrate .

- Functional Role: Lactose monohydrate is primarily used in dairy products and excipients, contrasting with glucose monohydrate’s broader metabolic applications .

Comparison with Epimers: D-Mannose and D-Galactose

Structural Differences :

- Epimerization: D-Mannose (C2 epimer) and D-Galactose (C4 epimer) differ from glucose in stereochemistry at specific carbons, altering their metabolic pathways .

- Biological Impact: Glucose is a central glycolysis substrate, while mannose is involved in protein glycosylation, and galactose participates in lactose synthesis .

Actividad Biológica

Alpha-D-glucose monohydrate, commonly referred to simply as glucose, is a monosaccharide with significant biological activity. It plays a crucial role in various metabolic processes and is essential for energy production in living organisms. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and implications for health.

- Molecular Formula : CHO·HO

- Molecular Weight : 198.17 g/mol

- CAS Number : 14431-43-7

Metabolic Role

Alpha-D-glucose is integral to several metabolic pathways, particularly glycolysis, where it is converted into energy. The process begins with the phosphorylation of glucose by hexokinase to form glucose 6-phosphate, which is a critical step in energy metabolism. This pathway can yield up to 36 ATP molecules per molecule of glucose under aerobic conditions .

Glycolysis Overview

| Step | Reaction | Products |

|---|---|---|

| 1 | Glucose + ATP → Glucose 6-phosphate + ADP | Glucose 6-phosphate |

| 2 | Glucose 6-phosphate → Fructose 6-phosphate | Fructose 6-phosphate |

| 3 | Fructose 6-phosphate + ATP → Fructose 1,6-bisphosphate + ADP | Fructose 1,6-bisphosphate |

| ... | ... | ... |

| n | Pyruvate → Lactate (under anaerobic conditions) | Lactate |

Energy Production

Alpha-D-glucose serves as a primary energy source for cells. It is rapidly absorbed from the gastrointestinal tract and metabolized to carbon dioxide and water, releasing energy in the process . This rapid absorption is crucial during physical exertion and in conditions requiring immediate energy supply.

Glycosylation

Glucose participates in glycosylation processes, where it modifies proteins post-translationally through glycation. This can affect protein function and has been implicated in various diseases such as diabetes and Alzheimer's disease due to the formation of advanced glycation end-products (AGEs) that can lead to cellular damage .

Case Studies and Research Findings

- Diabetes Management : A study indicated that monitoring glucose levels is critical for managing diabetes. Elevated levels can lead to complications such as neuropathy and retinopathy due to excessive glycation of proteins .

- Cancer Metabolism : Research has shown that cancer cells often exhibit increased glucose uptake compared to normal cells. This phenomenon, known as the Warburg effect, highlights glucose's role in providing energy for rapidly dividing cells .

- Neurodegenerative Diseases : A link has been established between glucose metabolism and neurodegenerative diseases. Impaired glucose metabolism in the brain may contribute to the pathogenesis of conditions like Alzheimer's disease .

Applications in Biotechnology

This compound is widely used in cell culture media as a vital energy source for cell growth and maintenance. Its role extends beyond mere energy provision; it also influences cell signaling pathways that regulate growth and differentiation .

Safety and Toxicity

While this compound is generally safe when consumed within normal dietary limits, concentrated solutions can cause gastrointestinal distress, including nausea and vomiting. The LD50 values indicate a relatively low toxicity profile; for instance, the oral LD50 in rats is approximately 25.8 g/kg .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Energy Source | Primary substrate for ATP production via glycolysis |

| Glycosylation | Modifies proteins, impacting their function |

| Role in Disease | Implicated in diabetes complications and neurodegeneration |

| Cell Culture | Essential component for maintaining cell viability |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.